Gypenoside L
CAS No.: 94987-09-4
Cat. No.: VC0191384
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 94987-09-4 |
---|---|
Molecular Formula | C42H72O14 |
Molecular Weight | 801.0 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1 |
Standard InChI Key | LTJZMSTVPKBWKB-HGZKDYFJSA-N |
Isomeric SMILES | CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C |
SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C |
Canonical SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C |
Chemical Structure and Properties
Chemical Identification
Gypenoside L is a dammarane-type triterpene saponin with the molecular formula C₄₂H₇₂O₁₄ and a molecular weight of 801.01 g/mol . The compound is officially registered with CAS number 94987-09-4 .
Structural Characteristics
Gypenoside L possesses a complex chemical structure characteristic of triterpene saponins. Its complete chemical name is (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-Dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The compound is also known as beta-D-Glucopyranoside, (2alpha,3beta,12beta)-2,12,20-trihydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl- .
Physical and Chemical Properties
The physical and chemical properties of Gypenoside L are crucial for understanding its behavior in biological systems and for experimental applications. Below is a table summarizing these properties:
Source and Extraction
Natural Source
Gypenoside L is exclusively found in Gynostemma pentaphyllum, also known as "Jiaogulan" in traditional Chinese medicine . This herbaceous perennial plant belongs to the Cucurbitaceae family and is native to parts of Asia, including China, Japan, and Korea. Gynostemma pentaphyllum has a long history of medicinal use in these regions, often referred to as an "immortality herb" due to its purported health benefits.
Identification and Analysis
Advanced analytical techniques are used to identify and quantify Gypenoside L in plant extracts. High-performance liquid chromatography (HPLC) coupled with liquid chromatography-mass spectrometry (LC-MS) are the standard methods for detection. The compound typically shows a characteristic retention time and mass spectrometry peak at 801.41 [M + H]+ . These techniques allow researchers to distinguish Gypenoside L from other similar compounds such as Gypenoside LI and Ginsenoside Rg3, which show peaks at 801.47 and 785.52 [M + H]+ respectively .
Biological Activities
Anti-cancer Properties
One of the most extensively studied aspects of Gypenoside L is its anti-cancer activity against various cancer cell lines. The compound demonstrates significant anti-proliferative effects through multiple mechanisms.
Effects on Liver Cancer Cells
In human hepatic cancer HepG2 cells, Gypenoside L has been shown to cause cell cycle arrest at S phase . The compound reduces the expression of several cell cycle-related proteins, including CDK2, CDK4, CDK6, and cyclin D1 . Additionally, it activates senescence-related cell cycle inhibitor proteins, specifically p21 and p27, along with their upstream regulators .
Effects on Esophageal Cancer Cells
Studies on human esophageal cancer cells (ECA-109 and TE-1) have revealed that Gypenoside L induces cell death through several mechanisms . The compound causes lysosomal swelling and inhibits autophagic flux . It increases reactive oxygen species (ROS) levels, triggers protein ubiquitination, and induces endoplasmic reticulum (ER) stress response . These effects lead to calcium (Ca²⁺) release from ER IP3R-operated stores, ultimately resulting in cell death .
Effects on Lung Cancer Cells
In human lung cancer A549 cells, Gypenoside L exhibits anti-migratory properties and affects cell cycle progression . The compound inhibits cell migration and decreases the expression of matrix metalloproteinases MMP2 and MMP9 . Gypenoside L specifically down-regulates the expression of CDK2 and CDK4 proteins, inducing G0/G1 arrest in A549 cells . Furthermore, it promotes apoptosis through both extrinsic and intrinsic pathways, increases ROS production, and enhances cytochrome c release from mitochondria into the cytoplasm .
Anti-inflammatory Properties
Beyond its anti-cancer effects, Gypenoside L also demonstrates significant anti-inflammatory activities. Research has shown that at concentrations ranging from 3.125 to 100 μg/mL, the compound significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) accumulation in RAW264.7 macrophage cells . This suggests potential applications in inflammatory diseases.
Effects on Senescence and Secretory Phenotype
Gypenoside L has been observed to increase SA-β-galactosidase activity, a biomarker of cellular senescence . Furthermore, at concentrations of 20-80 μg/mL over 24 hours of treatment, the compound promotes the production of senescence-associated secretory phenotype (SASP) cytokines . Specifically, it increases the mRNA expression levels of inflammatory mediators such as IL-1α, IL-6, TIMP-1, CXCL-1, and CXCL-2 in both HepG2 and ECA-109 cells .
Molecular Mechanisms of Action
Cell Cycle Regulation
Gypenoside L exhibits potent cell cycle regulatory effects across multiple cancer cell lines. The compound predominantly induces S phase arrest in liver and esophageal cancer cells, while causing G0/G1 arrest in lung cancer cells . These effects are mediated through the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. The compound reduces the expression of CDK2, CDK4, CDK6, and cyclin D1, which are essential for cell cycle progression .
Induction of Cellular Senescence
One of the distinctive mechanisms of Gypenoside L is its ability to induce cellular senescence, a state of permanent cell cycle arrest that functions as a tumor-suppressive mechanism. The compound increases the activity of SA-β-galactosidase, a classical marker of senescent cells . Additionally, Gypenoside L activates senescence-related cell cycle inhibitor proteins p21 and p27, along with their upstream regulators .
Furthermore, the compound promotes the production of senescence-associated secretory phenotype (SASP) factors, including various pro-inflammatory cytokines and chemokines such as IL-1α, IL-6, TIMP-1, CXCL-1, and CXCL-2 . This senescence-inducing property represents a unique mechanism by which Gypenoside L may exert its anti-cancer effects, as senescent cells cannot proliferate even in the presence of mitogenic stimuli.
Research Applications and Current Status
Comparative Analysis with Related Compounds
Gypenoside L belongs to a family of structurally related compounds found in Gynostemma pentaphyllum. A comparative analysis with Gypenoside LI reveals interesting differences in their mechanisms of action. While both compounds inhibit lung cancer A549 cell migration and decrease MMP2 and MMP9 expression, they differ in their effects on cell cycle regulation . Gypenoside L down-regulates CDK2 and CDK4 proteins, inducing G0/G1 arrest, whereas Gypenoside LI suppresses CDK1 protein expression and induces G2/M arrest . This highlights the subtle but significant differences in biological activities among structurally similar gypenosides.
Future Research Directions
Pharmacokinetics and Delivery Systems
An important area for future investigation is the pharmacokinetics of Gypenoside L, including its absorption, distribution, metabolism, and excretion profiles. Given its complex structure and likely limited water solubility, the development of appropriate drug delivery systems will be crucial for any potential therapeutic applications. Nano-formulations, liposomal encapsulation, and other advanced delivery technologies might be explored to enhance the bioavailability and targeted delivery of this compound.
Structure-Activity Relationship Studies
Understanding the relationship between the structural features of Gypenoside L and its biological activities could facilitate the design of more potent and selective analogs. Such structure-activity relationship (SAR) studies might lead to the development of semi-synthetic derivatives with improved pharmacological properties.
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